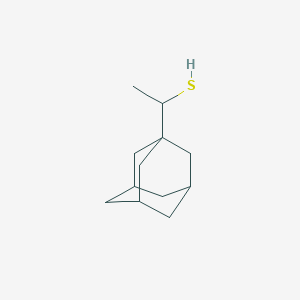
1-(Adamantan-1-YL)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-YL)ethane-1-thiol is an organic compound with the molecular formula C12H20S. It is a derivative of adamantane, a highly stable and symmetrical hydrocarbon. The compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to an adamantane moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)ethane-1-thiol typically involves the reaction of adamantane derivatives with thiol-containing reagents. Another approach involves the reaction of adamantane with lower olefins on aluminosilicate catalysts to produce 1-alkyladamantanes, which can then be further functionalized to introduce the thiol group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Adamantan-1-YL)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-YL)ethane-1-thiol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-YL)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, making it a useful ligand in coordination chemistry . Additionally, the adamantane moiety provides steric bulk and stability, which can influence the compound’s reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Adamantan-1-yl)ethane-1,2-diamine: A related compound with a diamine group instead of a thiol group.
1-Isothiocyanatoadamantane: Contains an isothiocyanate group instead of a thiol group.
1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone: Features an imidazole ring instead of a thiol group.
Uniqueness
1-(Adamantan-1-YL)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The adamantane moiety provides additional stability and steric effects, making this compound particularly interesting for various applications in chemistry, biology, and materials science.
Eigenschaften
Molekularformel |
C12H20S |
|---|---|
Molekulargewicht |
196.35 g/mol |
IUPAC-Name |
1-(1-adamantyl)ethanethiol |
InChI |
InChI=1S/C12H20S/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 |
InChI-Schlüssel |
BUNBDAGQROEGFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13337273.png)
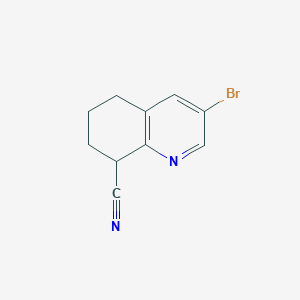

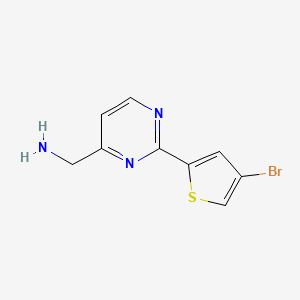

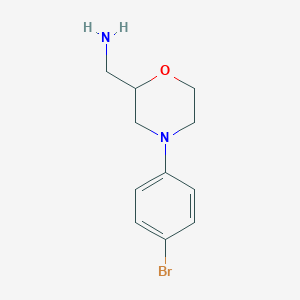
![7-(2,2,2-Trifluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13337299.png)
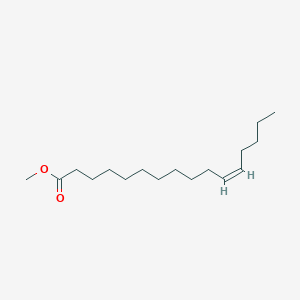
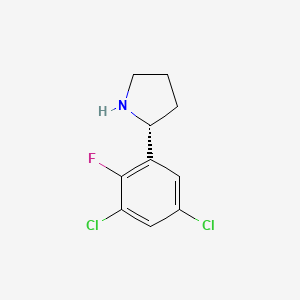

![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13337325.png)
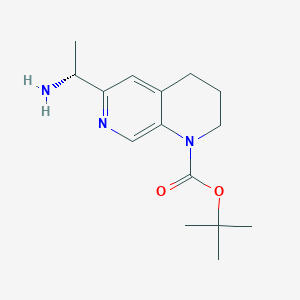
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid](/img/structure/B13337338.png)

